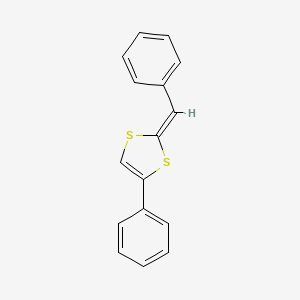
(2E)-2-benzylidene-4-phenyl-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-benzylidene-4-phenyl-1,3-dithiole is an organic compound that belongs to the class of dithioles Dithioles are five-membered heterocyclic compounds containing two sulfur atoms This compound is characterized by the presence of a benzylidene group at the 2-position and a phenyl group at the 4-position of the 1,3-dithiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4-phenyl-1,3-dithiole typically involves the condensation of benzaldehyde with 4-phenyl-1,3-dithiole-2-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-benzylidene-4-phenyl-1,3-dithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, or reduce the dithiole ring to a dihydrodithiole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives or dihydrodithioles.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-benzylidene-4-phenyl-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-benzylidene-4-phenyl-1,3-dithiole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing amino acids or metal ions in the active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-benzylidene-1,3-dithiole: Lacks the phenyl group at the 4-position.
(2E)-2-phenyl-1,3-dithiole: Lacks the benzylidene group at the 2-position.
4-phenyl-1,3-dithiole-2-thione: Contains a thione group instead of a benzylidene group.
Uniqueness
(2E)-2-benzylidene-4-phenyl-1,3-dithiole is unique due to the presence of both benzylidene and phenyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
15995-11-6 |
|---|---|
Fórmula molecular |
C16H12S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)11-16-17-12-15(18-16)14-9-5-2-6-10-14/h1-12H/b16-11+ |
Clave InChI |
YFUMLIHULJCSOF-LFIBNONCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\SC=C(S2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C2SC=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)
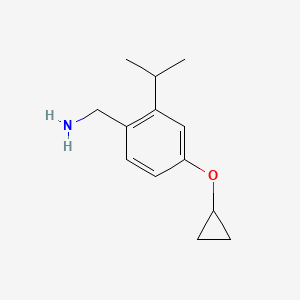
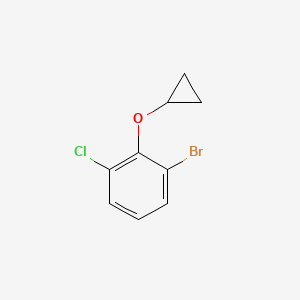
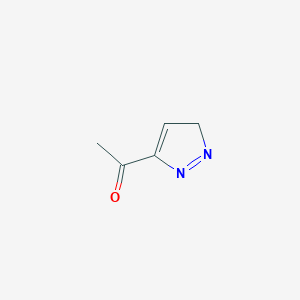
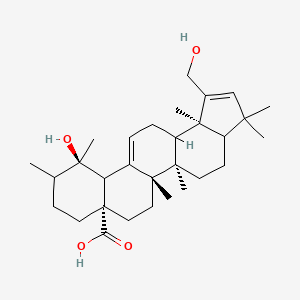
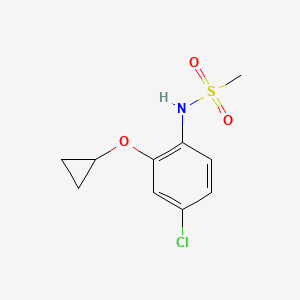
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)
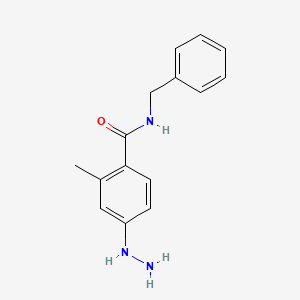
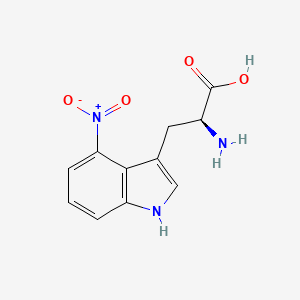
![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)
